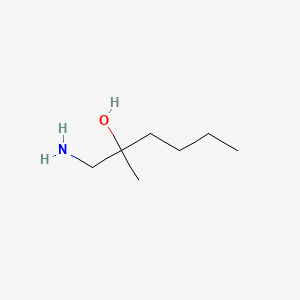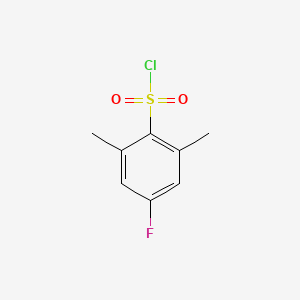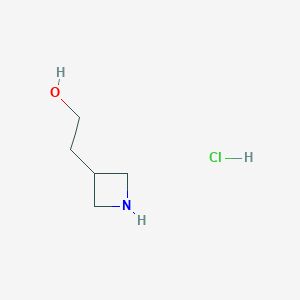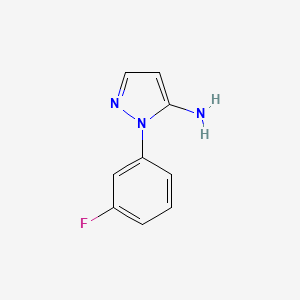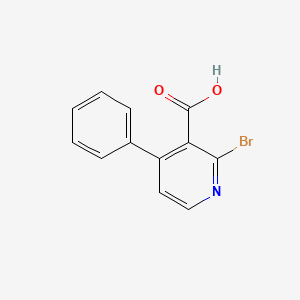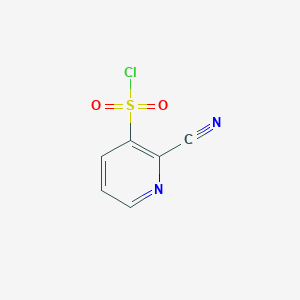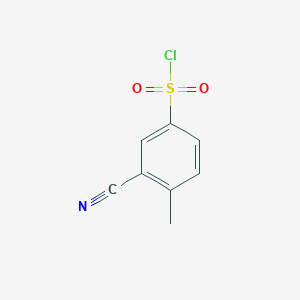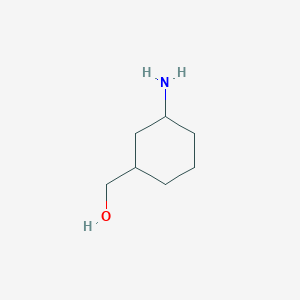
3-(1H-吡咯-1-基)苯胺盐酸盐
描述
3-(1H-pyrrol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrrol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrrol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合催化剂
吡咯是该化合物的一部分,用作聚合过程的催化剂 。这意味着“3-(1H-吡咯-1-基)苯胺盐酸盐”可能被用来加速聚合物形成过程中的反应速率。
腐蚀抑制剂
吡咯也用作腐蚀抑制剂 。因此,“3-(1H-吡咯-1-基)苯胺盐酸盐”可以用来防止材料,特别是金属,因与环境的化学反应而发生腐蚀。
防腐剂
该化合物可用作防腐剂 ,由于其吡咯成分,有助于防止或减缓各种产品因腐败、损坏或衰变而变质。
树脂和萜烯溶剂
吡咯可以作为树脂和萜烯的溶剂 。这表明“3-(1H-吡咯-1-基)苯胺盐酸盐”可以用来溶解这些物质,帮助进行各种工业过程。
冶金过程
吡咯在各种冶金过程中发挥作用 。这意味着“3-(1H-吡咯-1-基)苯胺盐酸盐”可用于金属的提取和加工。
发光化学
吡咯在发光化学中起着作用 。这表明“3-(1H-吡咯-1-基)苯胺盐酸盐”可用于发光物质的研究和应用。
光谱化学分析
吡咯用于光谱化学分析 ,表明“3-(1H-吡咯-1-基)苯胺盐酸盐”可用于根据物质发射或吸收辐射的光谱来识别和测量物质。
过渡金属络合物催化剂
吡咯可以作为过渡金属络合物催化剂,用于均匀聚合 。这表明“3-(1H-吡咯-1-基)苯胺盐酸盐”可以用来控制聚合过程,从而得到具有均匀性质的聚合物。
作用机制
Mode of Action
The exact mode of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been observed to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
生化分析
Biochemical Properties
3-(1H-pyrrol-1-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between 3-(1H-pyrrol-1-yl)aniline hydrochloride and biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 3-(1H-pyrrol-1-yl)aniline hydrochloride can impact cellular metabolism by modulating metabolic pathways and enzyme activities .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-(1H-pyrrol-1-yl)aniline hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, 3-(1H-pyrrol-1-yl)aniline hydrochloride may undergo chemical changes that affect its activity and function. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of 3-(1H-pyrrol-1-yl)aniline hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
3-(1H-pyrrol-1-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activities, 3-(1H-pyrrol-1-yl)aniline hydrochloride can alter the flow of metabolites through different biochemical routes .
Transport and Distribution
The transport and distribution of 3-(1H-pyrrol-1-yl)aniline hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of 3-(1H-pyrrol-1-yl)aniline hydrochloride within specific cellular compartments. Understanding these processes is vital for elucidating the compound’s effects on cellular function .
属性
IUPAC Name |
3-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKYQVJWBHBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



